

Strychnine sulfate pentahydrate toxicology and lethal dose

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An In-Depth Technical Guide to the Toxicology and Lethal Dose of **Strychnine Sulfate Pentahydrate**

Introduction

Strychnine is a highly toxic, colorless, crystalline alkaloid historically sourced from the seeds of the *Strychnos nux-vomica* tree and related plants.^{[1][2]} First isolated in 1818 by French chemists Joseph-Bienaimé Caventou and Pierre-Joseph Pelletier, it has a storied history as a rodenticide, a performance-enhancing drug in the early 20th century, and a tool in since-discontinued medical tonics.^{[1][3]} Its primary modern relevance is in forensic and clinical toxicology due to its potent neurotoxic effects, which are mediated through a well-defined mechanism of action within the central nervous system.^{[4][5]}

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the toxicology of **strychnine sulfate pentahydrate**. We will explore its mechanism of action, pharmacokinetic profile, clinical presentation, lethal dosage, and the analytical methodologies required for its detection in biological matrices.

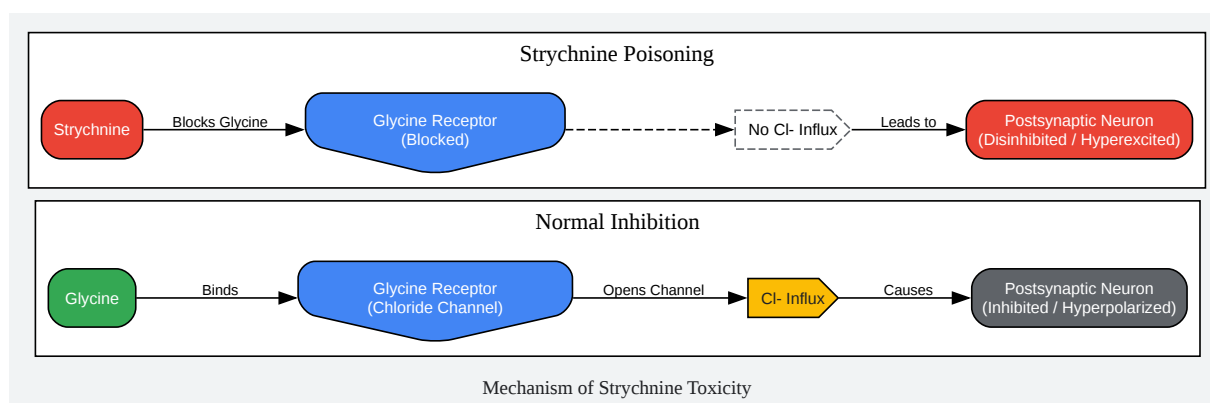
Mechanism of Action: Glycine Receptor Antagonism

Strychnine's profound toxicity stems from its action as a potent and selective competitive antagonist of the inhibitory neurotransmitter glycine.^{[6][7]} Glycine is the primary inhibitory

neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity and maintaining a balance between excitatory and inhibitory signals.[4][5]

Under normal physiological conditions, glycine binds to its postsynaptic receptors, which are ligand-gated chloride ion channels. This binding opens the channel, allowing an influx of chloride ions (Cl^-) into the neuron. The influx of negative ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential in response to excitatory stimuli. This is the fundamental process of postsynaptic inhibition.

Strychnine disrupts this critical inhibitory function. It binds to the same receptor complex as glycine but does not activate the channel; instead, it physically blocks glycine from binding.[8] This competitive antagonism removes the inhibitory "off switch" on motor neurons.[9] Consequently, excitatory signals from the brain are unchecked, leading to a state of hyperexcitability and uncontrolled, reflex-like muscle contractions characteristic of strychnine poisoning.[5][6] The patient remains conscious during these episodes because strychnine's primary action is on the spinal cord, not higher brain centers.[6][10]



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Caption: Strychnine competitively antagonizes glycine receptors.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of strychnine are characterized by rapid absorption and distribution, extensive hepatic metabolism, and a relatively slow elimination half-life.^{[7][11]}

2.1 Absorption Strychnine is rapidly absorbed from the gastrointestinal tract following oral ingestion, which is the most common route of poisoning.^{[1][8]} It can also be absorbed through mucous membranes upon inhalation or parenterally via injection.^[8] The onset of symptoms is swift, typically appearing within 15 to 60 minutes after exposure.^{[1][9][12]}

2.2 Distribution Due to low plasma protein binding, strychnine quickly leaves the bloodstream and distributes to the tissues.^{[1][6]} Its large volume of distribution (Vd), estimated at 13 L/kg, reflects this extensive tissue uptake.^{[6][7]} Within minutes of ingestion, approximately 50% of the dose can enter the tissues.^[1] The highest concentrations in fatal cases are found in the blood, liver, kidneys, and stomach wall.^[1]

2.3 Metabolism Strychnine is primarily metabolized in the liver by the cytochrome P450 microsomal enzyme system, which requires NADPH and O₂.^{[1][6]} The major metabolite is strychnine N-oxide.^[6]

2.4 Excretion Elimination occurs through both hepatic metabolism and renal excretion of the unchanged drug.^[11] Approximately 10% to 20% of a dose is excreted unchanged in the urine within the first 24 hours.^{[1][8]} This percentage decreases as the ingested dose increases.^[8] Excretion is largely complete within 48 to 72 hours.^{[1][8]} The biological half-life of strychnine is approximately 10 to 16 hours.^{[1][6][7]}

Parameter	Value	Source
Bioavailability	Rapidly absorbed	[1][8]
Volume of Distribution (Vd)	~13 L/kg	[6][7]
Protein Binding	Low	[6]
Metabolism	Hepatic (Cytochrome P450)	[1][6]
Elimination Half-Life ($t_{1/2}$)	10–16 hours	[1][6][7]
Primary Route of Excretion	Renal (10-20% unchanged)	[1][8][11]
Time to Onset of Symptoms	15–60 minutes	[1][9][12]

Table 1: Key Pharmacokinetic Parameters of Strychnine.

Clinical Toxicology and Presentation

Strychnine poisoning produces some of the most dramatic and painful symptoms of any toxic reaction.[13] The clinical course is rapid and severe.

3.1 Signs and Symptoms Initial symptoms appear within 15 to 60 minutes of ingestion and include restlessness, apprehension, agitation, and an ability to be easily startled.[8][9] These prodromal signs quickly progress to muscular stiffness, twitching, and painful cramps.[6][8]

The hallmark of strychnine toxicity is generalized, involuntary, and intensely painful muscle contractions that resemble seizures but occur without a loss of consciousness.[4][6][10] These spasms can be triggered by the slightest stimuli, such as sound, touch, or light.[6][13]

Key clinical signs include:

- **Opisthotonus:** A characteristic arching of the back and neck due to powerful contractions of the extensor muscles.[6][14]
- **Risus Sardonius:** A "sardonic grin" caused by spasms of the facial muscles.[6][14]
- **Rigid Limbs:** Flexion of the arms and extension of the legs.[9][14]

- Jaw Tightness: Difficulty opening the mouth.[9]

3.2 Complications and Cause of Death The violent and sustained muscle contractions lead to severe complications, including:

- Hyperthermia: Elevated body temperature from intense muscular activity.[13][14]
- Lactic Acidosis: A buildup of lactic acid in the blood.[6][13]
- Rhabdomyolysis: The breakdown of skeletal muscle tissue, which releases myoglobin into the bloodstream.[6][13]
- Myoglobinuric Renal Failure: Kidney failure resulting from the filtration of excess myoglobin.[1][6]

Death, which typically occurs within 2 to 3 hours of a fatal dose, is most often caused by asphyxiation due to paralysis of the respiratory muscles during a convulsion or by exhaustion from the continuous seizures.[1][13]

Lethal Dose

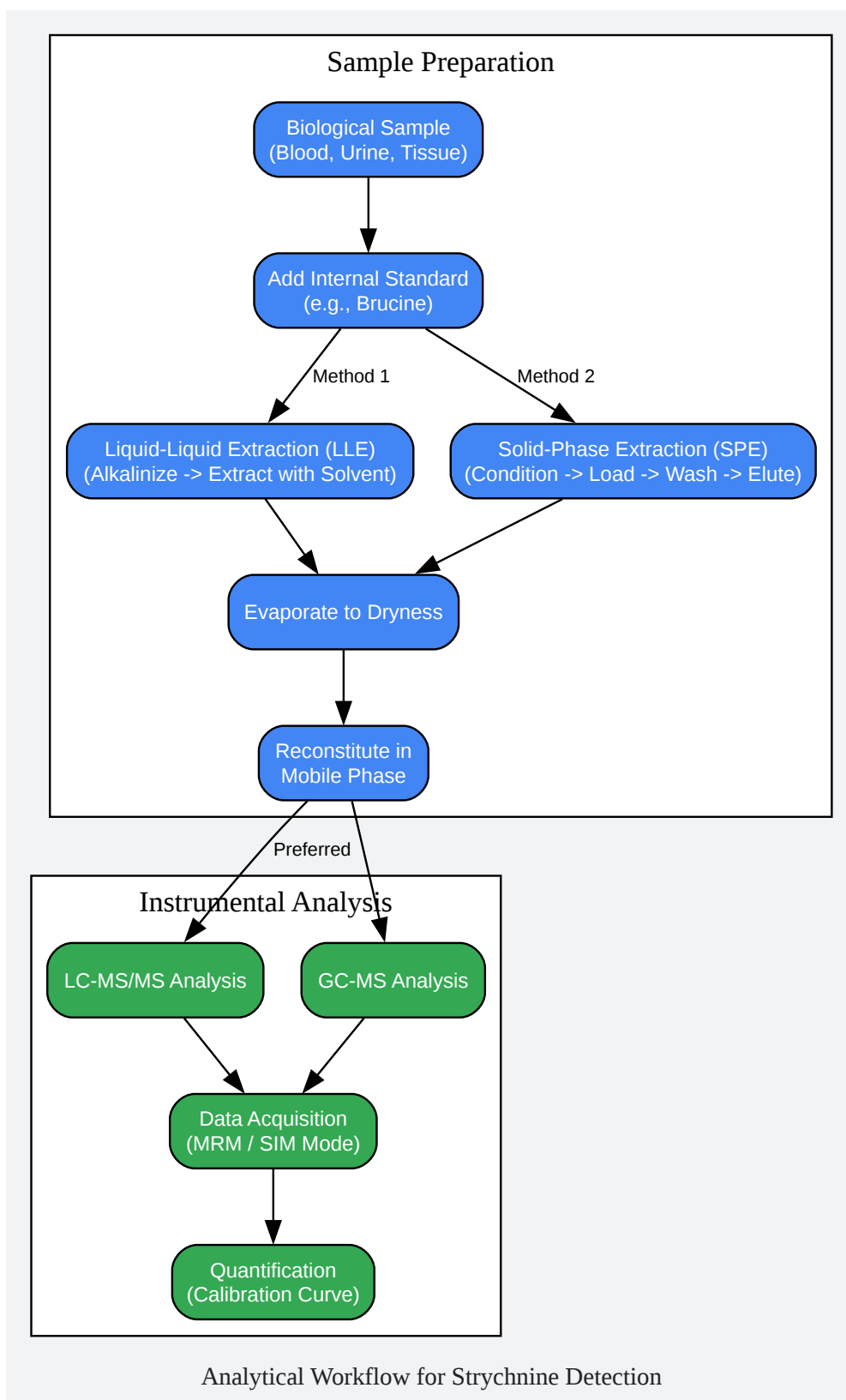
The lethal dose of strychnine is small, though it can vary depending on the individual.[1] Due to its high toxicity, even minor exposures can be dangerous, particularly in children.

Species	Route	Lethal Dose	Source
Human (Adult)	Oral	30–120 mg (total dose)	[1][7][8]
Human (Adult)	Oral	1.5–2.0 mg/kg	[13][15]
Human (Child)	Oral	As low as 15 mg	[8]
Dog	Oral (LDLo)	1.1 mg/kg	[8]
Cat	Oral (LDLo)	0.75 mg/kg	[8]
Rat	Oral (LD50)	16 mg/kg	[1][8]
Mouse	Oral (LD50)	2 mg/kg	[1][8]

Table 2: Lethal Dose of Strychnine in Various Species. (LD50: Median lethal dose; LDLo: Lowest published lethal dose).

Analytical Toxicology: Detection and Quantification

Confirming a diagnosis of strychnine poisoning requires the detection and quantification of the alkaloid in biological specimens.^[13] Modern analytical chemistry provides highly sensitive and specific methods for this purpose. The gold standard is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).^[5]



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Caption: General workflow for strychnine analysis in biological samples.

5.1 Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting strychnine from blood or urine. The causality behind the steps is critical: alkalization deprotonates the strychnine alkaloid, increasing its solubility in organic solvents for efficient extraction.

- **Sample Preparation:** Pipette 1-2 mL of the biological sample (e.g., blood, urine) into a glass centrifuge tube.
- **Internal Standard:** Add a known amount of an internal standard (e.g., papaverine or brucine) to correct for extraction inefficiency and instrument variability.[\[16\]](#)
- **Alkalization:** Adjust the sample pH to approximately 9-10 with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). This step is crucial to convert the strychnine salt into its free base form, which is more soluble in organic solvents.
- **Extraction:** Add 5 mL of an appropriate organic solvent mixture (e.g., toluene-heptane-isoamyl alcohol).[\[5\]](#) Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of strychnine into the organic phase.
- **Phase Separation:** Centrifuge the sample at 2000-3000 x g for 10 minutes to separate the aqueous and organic layers.
- **Collection:** Carefully transfer the upper organic layer to a clean tube.
- **Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- **Reconstitution:** Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS.

5.2 Instrumental Analysis

LC-MS/MS is the preferred method for its superior sensitivity and specificity.[\[5\]](#)

Technique	Parameter	Typical Conditions	Source
LC-MS/MS	Column	C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 μ m)	[5]
	Mobile Phase	Gradient of Acetonitrile and Water with 0.1% Formic Acid	
	Ionization	Positive Electrospray Ionization (ESI+)	
Acquisition Mode	Multiple Reaction Monitoring (MRM)		[16]
GC-MS	Column	Capillary column (e.g., DB-5ms)	[16] [17]
	Ionization	Electron Impact (EI, 70 eV)	
	Acquisition Mode	Selected Ion Monitoring (SIM) targeting m/z 334	

Table 3: Typical Instrumental Parameters for Strychnine Analysis.

Treatment and Management of Poisoning

There is no specific antidote for strychnine poisoning.[\[13\]](#) Treatment is aggressive and supportive, with the primary goals of controlling convulsions, maintaining airway and ventilation, and managing complications.[\[4\]](#)[\[14\]](#)

- **Minimize Stimulation:** The patient should be kept in a quiet, darkened room to avoid triggering convulsions.[\[13\]](#)
- **Control Convulsions:** Benzodiazepines (e.g., diazepam, lorazepam) are the first-line treatment to control muscle spasms.[\[4\]](#)[\[10\]](#) In severe or refractory cases, barbiturates (e.g., phenobarbital) may be used.[\[4\]](#)

- **Airway Management:** Early endotracheal intubation is critical if muscle spasms compromise breathing or airway control.[\[4\]](#)[\[13\]](#) Non-depolarizing neuromuscular blocking agents (e.g., rocuronium) may be required to achieve paralysis and facilitate ventilation.[\[4\]](#)[\[14\]](#) Succinylcholine should be avoided due to the risk of hyperkalemia from rhabdomyolysis.[\[4\]](#)
- **Supportive Care:** Intravenous fluids are administered to maintain hydration and protect the kidneys from myoglobinuria.[\[4\]](#)[\[9\]](#) Active cooling measures may be necessary for hyperthermia.[\[13\]](#)
- **Decontamination:** Gastric lavage or activated charcoal may be considered if the patient presents within one hour of ingestion and the airway is secure. However, these procedures can provoke seizures and pose an aspiration risk, so their use must be weighed carefully.[\[4\]](#)[\[13\]](#)

If the patient survives the first 6 to 12 hours, the prognosis is generally good, and long-term health effects are unlikely unless significant brain damage from hypoxia has occurred.[\[9\]](#)[\[13\]](#)

Conclusion

Strychnine sulfate pentahydrate is a potent neurotoxin with a well-understood mechanism of action. Its toxicology is defined by the competitive antagonism of glycine receptors in the spinal cord, leading to severe, uncontrolled muscle convulsions. Due to its rapid absorption and high toxicity, even small doses can be lethal. The management of strychnine poisoning is a medical emergency that relies on prompt, aggressive supportive care to control symptoms and prevent fatal complications. The ability to confirm exposure through sensitive analytical techniques like LC-MS/MS is crucial for both clinical and forensic toxicology.

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